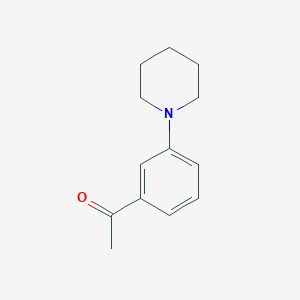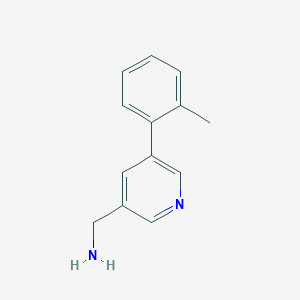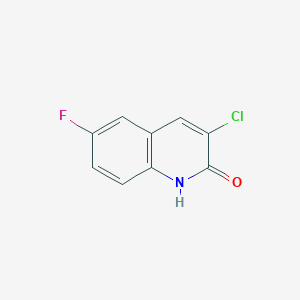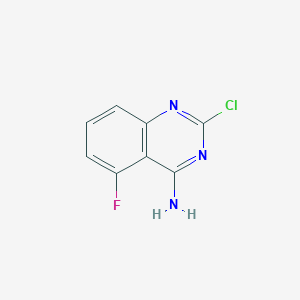![molecular formula C9H10ClN3 B11900583 4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11900583.png)
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine is a heterocyclic organic compound that features a pyridine ring fused with an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine typically involves the chloromethylation of 1,2-dimethylimidazo[4,5-c]pyridine. One common method includes the reaction of 1,2-dimethylimidazo[4,5-c]pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chloromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as:
Reaction Setup: Mixing 1,2-dimethylimidazo[4,5-c]pyridine with formaldehyde and hydrochloric acid.
Reaction Conditions: Maintaining the reaction mixture at a controlled temperature and pH to facilitate the chloromethylation.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions typically occur under mild conditions with the use of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a formyl or carboxyl derivative.
Applications De Recherche Scientifique
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Organic Synthesis: It acts as a building block in the synthesis of more complex organic molecules, facilitating the creation of novel compounds for research purposes.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and the nature of the derivatives formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)pyridine: Similar in structure but lacks the fused imidazole ring, making it less complex.
1,2-Dimethylimidazo[4,5-c]pyridine: Lacks the chloromethyl group, which limits its reactivity in certain applications.
Uniqueness
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine is unique due to its fused ring structure and the presence of a reactive chloromethyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C9H10ClN3 |
|---|---|
Poids moléculaire |
195.65 g/mol |
Nom IUPAC |
4-(chloromethyl)-1,2-dimethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H10ClN3/c1-6-12-9-7(5-10)11-4-3-8(9)13(6)2/h3-4H,5H2,1-2H3 |
Clé InChI |
JIZAOJRNJHFWBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1C)C=CN=C2CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B11900509.png)
![Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B11900518.png)
![Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11900528.png)







![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B11900582.png)

![6-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B11900586.png)
